molecular formula C18H20N2O5 B2917153 (E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904626-16-9

(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2917153
CAS No.: 1904626-16-9
M. Wt: 344.367
InChI Key: UNUIVEBVFMEBSC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Chiral Contiguous Epoxyaziridines

Chiral (aziridin-2-yl)oxirane-3-carbaldehydes, bearing aziridine, epoxide, and aldehyde functional groups, were prepared from the stereoselective epoxidation of (aziridin-2-yl)acrylaldehydes. This method enabled the highly efficient asymmetric synthesis of compounds with significant pharmaceutical importance, such as the antibiotic edeine D fragment, non-proteinogenic amino acid (-)-galantinic acid, and potent antifungal agent (+)-preussin, showcasing the compound's utility in synthesizing medicinally relevant structures (H. Mao, Hyeonsu Jeong, Jieun Yang, H. Ha, J. Yang, 2018).

Antidepressant and Nootropic Agents

Synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides were described. Compounds with 2,5-dimethoxy substitution exhibited the highest antidepressant activity, indicating the potential of these structures as central nervous system (CNS) active agents (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Anti-inflammatory Activity of Heterocyclic Systems

A series of pyridines, pyrimidinones, and oxazinones synthesized as anti-inflammatory agents using citrazinic acid as a starting material demonstrated good anti-inflammatory activity comparable to Prednisolone®, highlighting the compound's relevance in developing new anti-inflammatory drugs (A. Amr, N. M. Sabry, Mohamed M. Abdulla, 2007).

Properties

IUPAC Name

1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-14-5-3-12(9-15(14)25-2)4-6-16(21)19-10-13(11-19)20-17(22)7-8-18(20)23/h3-6,9,13H,7-8,10-11H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUIVEBVFMEBSC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)N3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.